(Rac)-CP-601927 Hydrochloride: A Technical Guide for Researchers
(Rac)-CP-601927 Hydrochloride: A Technical Guide for Researchers
(Rac)-CP-601927 hydrochloride is a racemic mixture of the potent and selective nicotinic acetylcholine receptor (nAChR) partial agonist, CP-601927. Primarily targeting the α4β2 nAChR subtype, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of (Rac)-CP-601927 hydrochloride, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization.
Core Compound Information
| Property | Value |
| Chemical Name | (Rac)-CP-601927 hydrochloride |
| Synonyms | Racemic CP-601927 HCl |
| Molecular Formula | C₁₂H₁₃ClF₃N |
| Molecular Weight | 263.69 g/mol |
| CAS Number | 230615-01-7 |
| Mechanism of Action | Partial agonist at α4β2 nicotinic acetylcholine receptors |
Pharmacological Profile
(Rac)-CP-601927 hydrochloride exhibits high affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. Its partial agonism suggests that it can modulate receptor activity without causing maximal stimulation, a property that can be advantageous in therapeutic contexts to minimize side effects and receptor desensitization.
In Vitro Binding Affinity
The binding affinity of the active enantiomer, CP-601927, has been determined through radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) |
| α4β2 nAChR | 1.2[1] |
| α3β4 nAChR | 102[1] |
In Vivo Efficacy: Antidepressant-like Activity
Preclinical studies in murine models have demonstrated the antidepressant-like effects of CP-601927. The forced swim test, a common behavioral assay for assessing antidepressant efficacy, revealed a significant reduction in immobility time in mice treated with the compound.
| Animal Model | Dosing (mg/kg, i.p.) | Outcome |
| C57BL/6J male mice | 0.25 - 1.5 | Significant reduction in immobility time in the forced swim test[2] |
Mechanism of Action and Signaling Pathways
As a partial agonist of α4β2 nAChRs, (Rac)-CP-601927 hydrochloride binds to these ligand-gated ion channels, which are predominantly located in the central nervous system. This binding event induces a conformational change in the receptor, leading to the opening of the ion channel and subsequent influx of cations, primarily Na⁺ and Ca²⁺. This influx results in membrane depolarization and the modulation of neurotransmitter release.
The antidepressant effects of α4β2 nAChR partial agonists are thought to be mediated by their ability to desensitize the receptors, thereby reducing cholinergic signaling.[2]
Below is a diagram illustrating the signaling pathway initiated by the activation of α4β2 nicotinic acetylcholine receptors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of (Rac)-CP-601927 hydrochloride.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound for nAChRs using a competitive binding assay.
1. Materials:
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Receptor source: Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) or homogenized brain tissue from a relevant species.
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Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine or [³H]cytisine for α4β2 nAChRs).
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Test compound: (Rac)-CP-601927 hydrochloride.
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Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., nicotine or unlabeled epibatidine).
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Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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96-well filter plates with GF/C filters.
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Scintillation cocktail and a scintillation counter.
2. Procedure:
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Prepare a dilution series of (Rac)-CP-601927 hydrochloride in assay buffer.
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In a 96-well plate, add the following to each well:
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50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
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50 µL of the test compound at various concentrations.
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50 µL of the radioligand at a fixed concentration (typically at or below its Kₑ).
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100 µL of the receptor membrane preparation.
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
3. Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method to assess the functional activity (e.g., EC₅₀ and efficacy) of (Rac)-CP-601927 hydrochloride on nAChRs expressed in a cellular system.
1. Materials:
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Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 or Xenopus oocytes).
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External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.
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Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.3.
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(Rac)-CP-601927 hydrochloride.
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Patch-clamp amplifier, micromanipulator, and data acquisition system.
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Borosilicate glass capillaries for pulling patch pipettes.
2. Procedure:
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Culture cells expressing the target nAChR on glass coverslips.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
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Place a coverslip with cells in the recording chamber and perfuse with external solution.
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Under a microscope, approach a cell with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -60 mV.
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Apply increasing concentrations of (Rac)-CP-601927 hydrochloride to the cell using a perfusion system.
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Record the inward currents elicited by the compound at each concentration.
3. Data Analysis:
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Measure the peak amplitude of the current at each concentration of the test compound.
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Normalize the current responses to the maximal response.
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Plot the normalized response against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximal efficacy relative to a full agonist (e.g., acetylcholine).
Mouse Forced Swim Test
This protocol outlines the procedure for the forced swim test in mice to evaluate the antidepressant-like effects of (Rac)-CP-601927 hydrochloride.
1. Materials:
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Male C57BL/6J mice.
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(Rac)-CP-601927 hydrochloride.
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Vehicle (e.g., saline or 0.5% methylcellulose).
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Cylindrical beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
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Video recording equipment.
2. Procedure:
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Administer (Rac)-CP-601927 hydrochloride (at desired doses, e.g., 0.25-1.5 mg/kg) or vehicle intraperitoneally (i.p.) to the mice 30 minutes before the test.
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Gently place each mouse individually into a beaker of water.
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Record the behavior of the mice for a total of 6 minutes.
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After the test, remove the mice from the water, dry them, and return them to their home cages.
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The water in the beakers should be changed between each animal.
3. Data Analysis:
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Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
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Compare the immobility time between the drug-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
(Rac)-CP-601927 hydrochloride is a valuable research tool for investigating the role of α4β2 nicotinic acetylcholine receptors in various physiological and pathological processes. Its partial agonist activity and demonstrated in vivo efficacy in models of depression highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further characterize the pharmacological and functional properties of this compound. Further studies are warranted to fully elucidate its selectivity profile across a broader range of nAChR subtypes and to determine its pharmacokinetic properties.
